molecular formula C9H14N2S2 B14669911 N-tert-Butyl-N'-thiophen-3-ylthiourea CAS No. 51460-50-5

N-tert-Butyl-N'-thiophen-3-ylthiourea

Cat. No.: B14669911
CAS No.: 51460-50-5
M. Wt: 214.4 g/mol
InChI Key: YGBWBIDWFXYGEX-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-thiophen-3-ylthiourea is an organic compound with the molecular formula C9H14N2S2 It is characterized by the presence of a thiourea group substituted with a tert-butyl group and a thiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-thiophen-3-ylthiourea typically involves the reaction of tert-butylamine with thiophene-3-carbonyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-Butylamine+Thiophene-3-carbonyl isothiocyanateN-tert-Butyl-N’-thiophen-3-ylthiourea\text{tert-Butylamine} + \text{Thiophene-3-carbonyl isothiocyanate} \rightarrow \text{N-tert-Butyl-N'-thiophen-3-ylthiourea} tert-Butylamine+Thiophene-3-carbonyl isothiocyanate→N-tert-Butyl-N’-thiophen-3-ylthiourea

Industrial Production Methods

Industrial production of N-tert-Butyl-N’-thiophen-3-ylthiourea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-thiophen-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-tert-Butyl-N’-thiophen-3-ylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-thiophen-3-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The tert-butyl and thiophen-3-yl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a thiophen-3-yl group.

    N-tert-Butyl-N’-benzylthiourea: Contains a benzyl group in place of the thiophen-3-yl group.

    N-tert-Butyl-N’-methylthiourea: Features a methyl group instead of the thiophen-3-yl group.

Uniqueness

N-tert-Butyl-N’-thiophen-3-ylthiourea is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological molecules or metal ions are required.

Properties

CAS No.

51460-50-5

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

1-tert-butyl-3-thiophen-3-ylthiourea

InChI

InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H2,10,11,12)

InChI Key

YGBWBIDWFXYGEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC1=CSC=C1

Origin of Product

United States

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